molecular formula C31H43N3 B3268573 Tris[4-(diethylamino)phenyl]methane CAS No. 4865-00-3

Tris[4-(diethylamino)phenyl]methane

Cat. No. B3268573
CAS RN: 4865-00-3
M. Wt: 457.7 g/mol
InChI Key: SBMCZDLOXDWNIN-UHFFFAOYSA-N
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Description

Tris[4-(diethylamino)phenyl]methane is an organic material that has been studied for its potential applications in optoelectronic devices . It is used as a dopant in nanostructure films to increase carrier concentration . It is also used as an intermediate for photochromic dye .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it is known that triphenylamine (TPA) and related derivatives are widely used in the synthesis of organic semiconductors .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques such as potential energy surface scan, optimized structure, vibrational spectra, electronic band structure, and molecular electrostatic potential surface .


Chemical Reactions Analysis

This compound is used as a dopant in nanostructure films, which suggests it participates in doping reactions to increase carrier concentration .


Physical And Chemical Properties Analysis

This compound exhibits a normal dispersion behavior in the visible region. Its refractive indices have been obtained for various conditions . It is suitable for optoelectronic devices and applications such as metal–organic semiconductor diodes due to its appropriate properties .

Mechanism of Action

The mechanism of action of Tris[4-(diethylamino)phenyl]methane in optoelectronic devices involves its role as a dopant to increase carrier concentration .

Safety and Hazards

Tris[4-(diethylamino)phenyl]methane is classified as Eye Damage 1 and Skin Corrosion 1B. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Given its properties and potential applications in optoelectronic devices, future research on Tris[4-(diethylamino)phenyl]methane may focus on its use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other advanced electronic applications .

properties

IUPAC Name

4-[bis[4-(diethylamino)phenyl]methyl]-N,N-diethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H43N3/c1-7-32(8-2)28-19-13-25(14-20-28)31(26-15-21-29(22-16-26)33(9-3)10-4)27-17-23-30(24-18-27)34(11-5)12-6/h13-24,31H,7-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMCZDLOXDWNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001239931
Record name 4,4′,4′′-Methylidynetris[N,N-diethylbenzenamine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001239931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4865-00-3
Record name 4,4′,4′′-Methylidynetris[N,N-diethylbenzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4865-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4′,4′′-Methylidynetris[N,N-diethylbenzenamine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001239931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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